Dimethyl [bis(phenylsulfanyl)methyl]phosphonate
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Overview
Description
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group bonded to two phenylsulfanyl groups and a dimethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl [bis(phenylsulfanyl)methyl]phosphonate typically involves the reaction of dimethyl phosphite with a phenylsulfanyl-substituted halomethane under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the dimethyl phosphite acts as a nucleophile, attacking the electrophilic carbon of the halomethane, resulting in the formation of the desired phosphonate compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound, utilizing optimized reaction conditions such as temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding phosphine oxide using reducing agents such as lithium aluminum hydride.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols; reactions may require catalysts or elevated temperatures to proceed efficiently.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Phosphine oxide.
Substitution: Corresponding substituted phosphonates.
Scientific Research Applications
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism by which dimethyl [bis(phenylsulfanyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl groups may facilitate binding to specific sites on target molecules, while the phosphonate group can participate in various chemical reactions, modulating the activity of the target. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Dimethyl methylphosphonate: A simpler analog with only methyl groups instead of phenylsulfanyl groups.
Dimethyl [bis(methylsulfanyl)methyl]phosphonate: Similar structure but with methylsulfanyl groups instead of phenylsulfanyl groups.
Uniqueness
Dimethyl [bis(phenylsulfanyl)methyl]phosphonate is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical properties and reactivity compared to its simpler analogs. These groups can enhance the compound’s ability to interact with specific molecular targets, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
62999-75-1 |
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Molecular Formula |
C15H17O3PS2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
[dimethoxyphosphoryl(phenylsulfanyl)methyl]sulfanylbenzene |
InChI |
InChI=1S/C15H17O3PS2/c1-17-19(16,18-2)15(20-13-9-5-3-6-10-13)21-14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
NLQYWMKXBRSMDH-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(C(SC1=CC=CC=C1)SC2=CC=CC=C2)OC |
Origin of Product |
United States |
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